

Comparative Guide: Toxicity & Performance of Bromo-Indazole Derivatives

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Compound of Interest

Compound Name: *5-bromo-7-methoxy-2-methyl-2H-indazole*

CAS No.: 2851972-49-9

Cat. No.: B6610556

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Executive Summary: The Halogen Effect

Bromo-indazole derivatives represent a critical class of pharmacophores in drug discovery, utilized in oncology (kinase inhibitors), antimicrobial agents, and neurology. The introduction of a bromine atom—typically at the 5- or 6-position of the indazole ring—fundamentally alters the compound's lipophilicity, metabolic stability, and receptor affinity.

Key Insight: While bromine substitution often enhances potency (lower IC₅₀) due to increased hydrophobic interactions within binding pockets, it simultaneously elevates the risk of non-specific cytotoxicity and off-target effects. This guide compares these derivatives to delineate the boundary between therapeutic efficacy and toxicity.

Structural Classification & SAR Analysis

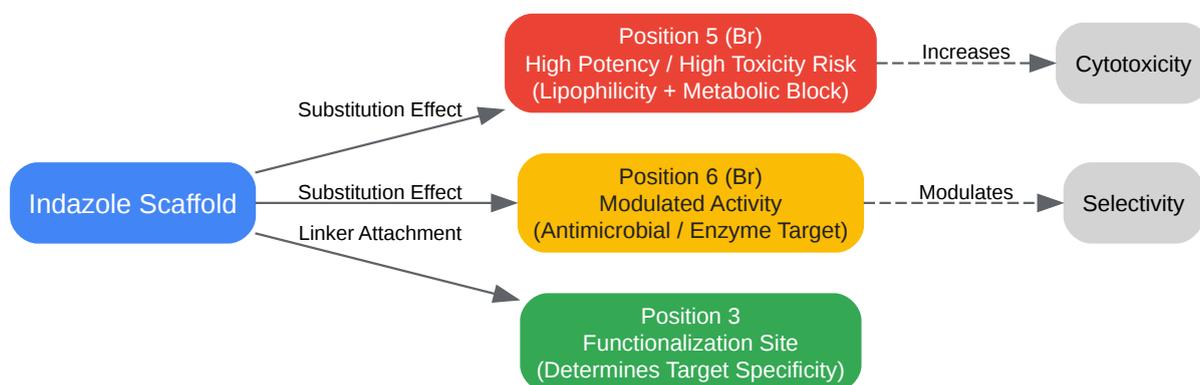
The toxicity profile of bromo-indazoles is heavily dictated by the position of the halogen.

Comparative SAR Matrix

Feature	5-Bromo-Indazole Derivatives	6-Bromo-Indazole Derivatives	7-Bromo-Indazole Derivatives
Primary Application	Anticancer (Kinase Inhibitors), Synthetic Cannabinoids (Agonists)	Antimicrobial, Enzyme Inhibitors (e.g., cystathionine-γ-lyase)	Specialized Kinase Inhibitors, LPO Inhibitors
Lipophilicity (LogP)	High (Enhanced membrane permeability)	Moderate to High	Moderate
Metabolic Stability	High (Blocks metabolic oxidation at C5)	Moderate	Lower (Steric hindrance effects)
Toxicity Driver	High Affinity: Risk of neurotoxicity (CB1 activation) and non-specific cytotoxicity.	Reactivity: Potential for bioactivation; often lower systemic toxicity than 5-Br.	Selectivity: Often shows better selectivity indices (SI) for specific enzymes.

Visualization: The Indazole Scaffold

The following diagram illustrates the core numbering and the critical "toxicity hot-spots" on the ring.



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Caption: SAR map highlighting the functional impact of bromine substitution at positions 5 and 6 on the indazole core.

Quantitative Cytotoxicity Data

The following data summarizes the cytotoxicity (IC₅₀) of representative bromo-indazole derivatives against human cancer cell lines versus normal cells.

Table 1: Comparative Cytotoxicity Profiles (IC₅₀ in μM)

Compound Class	Derivative ID	Target Cell Line (Cancer)	IC ₅₀ (μM)	Normal Cell Line	IC ₅₀ (μM)	Selectivity Index (SI)	Ref
5-Bromo-Indazole	Analog 2f	MCF-7 (Breast)	0.23 \pm 0.05	HEK-293	> 50	> 200	[1]
5-Bromo-Indazole	Analog 5c	A549 (Lung)	11.8 \pm 0.89	MCF12F	> 100	> 8.5	[2]
6-Bromo-Indazole	Compound 6o	K562 (Leukemia)	5.15 \pm 0.40	HEK-293	33.2	6.45	[3]
Benzofuran (Br-sub)	Compound 8	HepG2 (Liver)	3.8 \pm 0.5	-	-	N/A	[4]

Analysis:

- **Potency:** 5-bromo derivatives (e.g., Analog 2f) often demonstrate sub-micromolar potency, superior to 6-bromo variants.
- **Selectivity:** While 5-bromo compounds are more potent, 6-bromo derivatives (e.g., Compound 6o) often maintain a favorable safety window (SI > 6) suitable for lead optimization.

- Halogen Effect: Comparing chlorinated vs. brominated analogs (e.g., in benzofuran proxies), bromination consistently lowers IC50 values, likely due to enhanced hydrophobic fit in the target protein's binding pocket.

Mechanisms of Toxicity[3]

Understanding how these compounds kill cells is vital for distinguishing therapeutic efficacy from adverse toxicology.

Pathway A: Therapeutic Toxicity (Apoptosis)

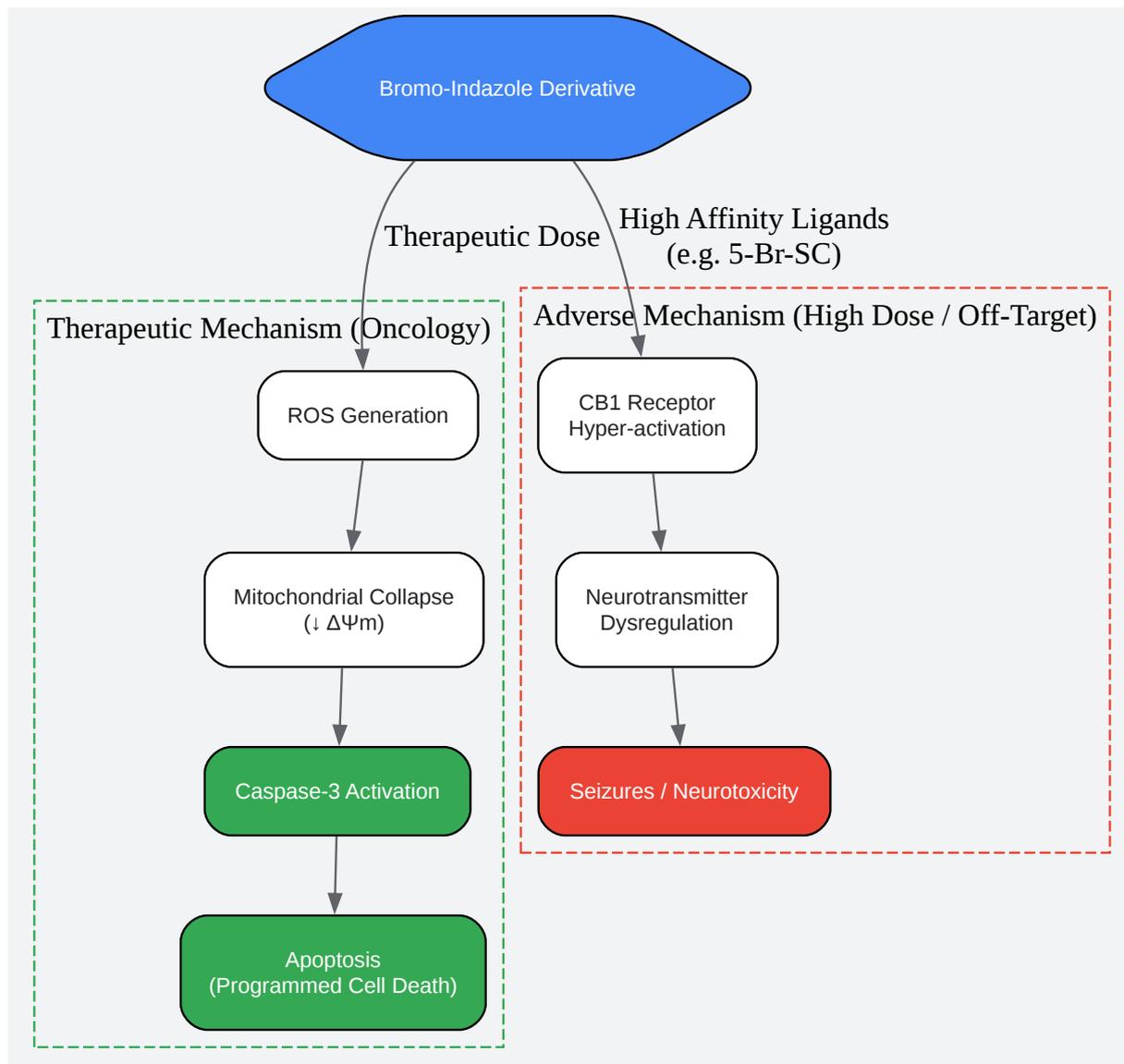
Desired mechanism in oncology. Bromo-indazoles typically induce apoptosis via the intrinsic mitochondrial pathway.

- Trigger: ROS generation and mitochondrial membrane potential () collapse.
- Mediators: Upregulation of Bax, downregulation of Bcl-2, cleavage of Caspase-3.[1]

Pathway B: Adverse Toxicity (Synthetic Cannabinoid Context)

Relevant for 5-bromo-indazole carboxamides (e.g., 5F-ADB analogs).[2]

- Trigger: High-affinity agonism of CB1 receptors in the CNS.
- Outcome: Neurotoxicity, seizures, and cardiotoxicity (bradycardia/hypotension).



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Caption: Dual mechanistic pathways showing therapeutic apoptosis vs. receptor-mediated neurotoxicity.

Experimental Protocols

To validate the toxicity profile of a new bromo-indazole derivative, the following self-validating protocols are recommended.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Standardized for reproducibility.

- Seeding: Plate cells (e.g., MCF-7, HEK-293) at

cells/well in 96-well plates. Incubate for 24h.
- Treatment: Dissolve compound in DMSO (Final DMSO < 0.1%). Treat cells with serial dilutions (e.g., 0.1 μ M to 100 μ M) for 48h.
- Labeling: Add 10 μ L MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
- Solubilization: Discard supernatant. Add 100 μ L DMSO to dissolve purple formazan crystals.
- Quantification: Measure absorbance at 570 nm (Ref: 630 nm).
- Calculation:

is calculated using non-linear regression (Sigmoidal dose-response).
 - Validation Check: Positive control (e.g., Cisplatin) must fall within historical IC50 range.

Protocol 2: Genotoxicity Assessment (Ames Test)

Required to rule out mutagenicity common in halogenated aromatics.

- Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
- Activation: Perform assay +/- S9 metabolic activation mix (rat liver extract) to detect pro-mutagens.
- Method: Pre-incubation method. Mix bacterial culture, test compound, and S9 mix. Incubate 20 min at 37°C.
- Plating: Add top agar (trace histidine/biotin) and pour onto minimal glucose agar plates.
- Scoring: Count revertant colonies after 48h.
 - Threshold: A 2-fold increase in colonies over solvent control indicates mutagenicity.

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